5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . For 5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, a common method involves the reaction of 4-bromobenzaldehyde, phenylhydrazine, and trifluoroacetic acid under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidines often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution: The bromine atom in the 4-position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolopyrimidines with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK inhibitory activity.
Uniqueness
5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability . This makes it a valuable compound for drug development and other applications where stability and bioavailability are crucial .
Biological Activity
5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities and potential therapeutic applications. This compound exhibits unique structural features that contribute to its pharmacological properties, including a trifluoromethyl group that enhances lipophilicity and metabolic stability.
Chemical Structure and Properties
The molecular formula of this compound is C21H14BrF3N4, with a molecular weight of approximately 447.3 g/mol. The compound's structure is characterized by the following features:
- Pyrazole and Pyrimidine Rings : The fused ring system forms the core of the compound, providing a scaffold for biological activity.
- Substituents : The presence of a bromophenyl group and a trifluoromethyl group significantly influence its reactivity and interactions with biological targets.
Biological Activity
Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, exhibit significant biological activities such as antiviral, anticancer, and enzyme inhibitory effects.
Antiviral Properties
Studies have highlighted the potential antiviral activity of this compound. It may inhibit specific enzymes involved in viral replication, suggesting its utility in treating viral infections. The trifluoromethyl group is believed to enhance the compound's efficacy by improving its interaction with viral targets.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Preliminary findings suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example:
- Mechanism of Action : The compound may interfere with signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation.
- Case Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent.
Comparative Analysis with Related Compounds
A comparative analysis with other pyrazolo[1,5-a]pyrimidine derivatives reveals similarities and differences in biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(4-fluorophenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amine | Fluorophenyl substitution | Antiviral properties |
3-(4-chlorophenyl)-5-methyl-pyrazolo[1,5-a]pyrimidin-7-amine | Chlorophenyl substitution | Anticancer activity |
3-(3,4-dimethoxyphenyl)-5-methyl-pyrazolo[1,5-a]pyrimidin-7-amine | Dimethoxy substitution | Potential neuroprotective effects |
The trifluoromethyl substitution in this compound enhances its lipophilicity compared to other derivatives, potentially leading to improved pharmacokinetic properties.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent:
- Enzyme Inhibition : Research suggests that it may act as an inhibitor of specific enzymes involved in cancer progression and viral replication.
- Cellular Assays : Binding affinity assays have indicated that the compound interacts effectively with target macromolecules, which is essential for elucidating its pharmacodynamics.
Properties
Molecular Formula |
C19H11BrF3N3 |
---|---|
Molecular Weight |
418.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H11BrF3N3/c20-14-8-6-13(7-9-14)16-10-17(19(21,22)23)26-18(25-16)15(11-24-26)12-4-2-1-3-5-12/h1-11H |
InChI Key |
RJWGMAUOCWRHTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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